1-Nitroazetidine-3-carbonyl chloride
Description
Properties
CAS No. |
128534-31-6 |
|---|---|
Molecular Formula |
C4H5ClN2O3 |
Molecular Weight |
164.55 g/mol |
IUPAC Name |
1-nitroazetidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H5ClN2O3/c5-4(8)3-1-6(2-3)7(9)10/h3H,1-2H2 |
InChI Key |
CDNKEPQQJGGIRY-UHFFFAOYSA-N |
SMILES |
C1C(CN1[N+](=O)[O-])C(=O)Cl |
Canonical SMILES |
C1C(CN1[N+](=O)[O-])C(=O)Cl |
Synonyms |
3-Azetidinecarbonyl chloride, 1-nitro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The following comparison evaluates 1-nitroazetidine-3-carbonyl chloride against structurally or functionally related compounds, leveraging data from the provided evidence.
Structural and Functional Group Analysis
Key Observations :
- Ring Strain : The azetidine ring in the target compound introduces higher strain compared to six-membered pyridine (nicotinyl chloride) or five-membered pyrazole derivatives . This strain may enhance reactivity in nucleophilic acyl substitution or ring-opening reactions.
- Electron Effects : The nitro group in the target compound increases electrophilicity at the carbonyl chloride, contrasting with nicotinyl chloride, where the pyridine ring’s electron-withdrawing nature similarly activates the carbonyl group .
- Inorganic vs. Organic Chlorides: Nickel chloride (NiCl₂) serves as a Lewis acid catalyst in organic synthesis , whereas the target compound’s organic chloride groups participate directly in covalent bond formation.
Research Findings :
- Nicotinyl chloride’s applications in synthesizing vitamin B3 derivatives highlight the utility of acyl chlorides in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-nitroazetidine-3-carbonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of nitro-substituted azetidine derivatives typically involves nitration of the azetidine ring followed by carbonyl chloride formation. For analogous compounds (e.g., p-nitrobenzoyl chloride), phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are used to convert carboxylic acids to acyl chlorides under anhydrous conditions . For this compound, ensure controlled nitration (e.g., using HNO₃/H₂SO₄) prior to chlorination. Monitor reaction temperature (<0°C for nitration, 40–60°C for chlorination) to avoid decomposition. Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is critical. Yield optimization requires stoichiometric control of PCl₅ and inert atmospheres to prevent hydrolysis .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze ¹H/¹³C NMR for characteristic nitro group shifts (δ 8–9 ppm for aromatic analogs) and carbonyl chloride signals (δ 160–180 ppm in ¹³C).
- IR : Confirm C=O stretching (~1800 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹).
- HPLC/MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) .
Cross-reference with computational predictions (e.g., DFT for vibrational modes) to resolve ambiguities .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is moisture-sensitive due to the reactive carbonyl chloride group. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Decomposition products (e.g., carboxylic acids) can form via hydrolysis, detectable by TLC or HPLC. Avoid prolonged exposure to light, as nitro groups may undergo photolytic degradation. Stability tests under accelerated conditions (40°C/75% RH) over 7–14 days are recommended for long-term storage protocols .
Advanced Research Questions
Q. How does the electronic environment of the azetidine ring influence the reactivity of this compound with nucleophiles?
- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, polarizing the carbonyl chloride and enhancing electrophilicity. Reactivity with amines (e.g., amide formation) can be studied via kinetic assays (UV-Vis monitoring of Cl⁻ release). Compare with non-nitrated analogs to isolate electronic effects. Computational modeling (e.g., DFT for charge distribution or Fukui indices) predicts regioselectivity in nucleophilic attacks .
Q. How should researchers address contradictions in reported reaction outcomes with this compound?
- Methodological Answer : Discrepancies may arise from variations in:
- Purity : Impurities (e.g., residual solvents) alter reactivity. Validate via GC-MS/HPLC.
- Steric effects : Bulky nucleophiles may exhibit lower yields due to the azetidine ring’s constrained geometry.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states differently than non-polar solvents.
Replicate experiments with strict controls (e.g., anhydrous conditions, standardized reagents) and apply statistical tools (ANOVA) to isolate variables .
Q. What computational strategies are effective in predicting the reactivity of this compound in multi-step syntheses?
- Methodological Answer : Use quantum mechanical/molecular mechanical (QM/MM) simulations to model reaction pathways. Focus on:
- Transition states : Identify energy barriers for acyl transfer or nitro group reduction.
- Solvent effects : Implicit solvent models (e.g., COSMO) account for solvation.
Validate predictions with experimental kinetic data (e.g., Arrhenius plots). Tools like Gaussian or ORCA are recommended .
Q. What challenges arise when scaling up the synthesis of this compound from milligram to kilogram quantities?
- Methodological Answer : Key challenges include:
- Exothermicity : Large-scale PCl₅ reactions require jacketed reactors with precise temperature control.
- Purification : Distillation becomes hazardous due to thermal instability; switch to fractional crystallization.
- Safety : Nitro compounds are potentially explosive. Conduct DSC/TGA analyses to define safe operating ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
